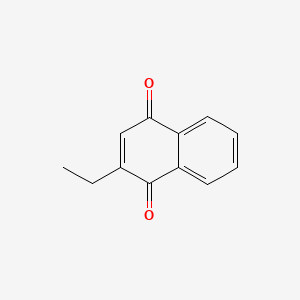

2-Ethyl-1,4-naphthoquinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5409-32-5 |

|---|---|

Molecular Formula |

C12H10O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-ethylnaphthalene-1,4-dione |

InChI |

InChI=1S/C12H10O2/c1-2-8-7-11(13)9-5-3-4-6-10(9)12(8)14/h3-7H,2H2,1H3 |

InChI Key |

QBHSRQVIJSKBPX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Naphthoquinones

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the complete assignment of a molecule's carbon-hydrogen framework.

The molecular structure of 2-Ethyl-1,4-naphthoquinone (C₁₂H₁₀O₂) can be unequivocally determined using ¹H and ¹³C NMR spectroscopy. While direct experimental spectra for this specific compound are not widely published, its spectral features can be reliably predicted based on the well-documented spectra of the parent 1,4-naphthoquinone (B94277) and established principles of substituent chemical shift effects. chemicalbook.comchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the protons on the naphthoquinone core. The ethyl group should produce a characteristic triplet signal for the methyl protons (-CH₃) around 1.1-1.3 ppm and a quartet for the methylene (B1212753) protons (-CH₂-) between 2.6-2.8 ppm, arising from spin-spin coupling. The lone proton on the quinonoid ring (H-3) is anticipated to appear as a singlet at approximately 6.8-7.0 ppm. The four protons on the benzenoid ring (H-5, H-6, H-7, H-8) would present as a more complex multiplet pattern in the aromatic region, typically between 7.7 and 8.2 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. The two carbonyl carbons (C-1 and C-4) are the most deshielded, with expected chemical shifts in the range of 184-186 ppm. The carbons of the ethyl group would appear in the upfield region, with the -CH₂- carbon around 25-30 ppm and the -CH₃ carbon at approximately 12-15 ppm. The remaining eight sp²-hybridized carbons of the fused ring system would resonate between 125 and 150 ppm. chemicalbook.com

NMR spectroscopy is also crucial for distinguishing between isomers. For instance, this compound could be readily differentiated from a hypothetical isomer like 6-Ethyl-1,4-naphthoquinone. In the latter, the proton at the C-2 or C-3 position would show coupling to the adjacent proton, resulting in a doublet rather than a singlet, providing a clear diagnostic marker for the substituent's position.

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| -CH₂-CH ₃ | 1.2 | Triplet (t) | ~7.5 |

| -CH ₂-CH₃ | 2.7 | Quartet (q) | ~7.5 |

| H-3 | 6.9 | Singlet (s) | N/A |

| H-6, H-7 | 7.7-7.8 | Multiplet (m) | - |

| H-5, H-8 | 8.0-8.1 | Multiplet (m) | - |

| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |

| -CH₂-C H₃ | ~13 |

| -C H₂-CH₃ | ~28 |

| C-6, C-7 | ~126-127 |

| C-4a, C-8a | ~132-133 |

| C-5, C-8 | ~134-135 |

| C-3 | ~138 |

| C-2 | ~150 |

| C-1, C-4 | ~185 |

Conformational analysis of this compound primarily concerns the rotation of the ethyl group around the C2-C(ethyl) single bond. At ambient temperature, this rotation is typically rapid on the NMR timescale. This fast rotation means that the NMR spectrum reflects a time-averaged conformation of the ethyl group, resulting in the sharp, well-defined triplet and quartet signals described previously.

Should this rotation be hindered, for example at very low temperatures, it could theoretically be slowed to a point where distinct conformations become observable. This would manifest in the NMR spectrum as a broadening or splitting of the methylene (-CH₂) proton signals. However, for a simple ethyl substituent, significant rotational barriers are not expected, and such dynamic processes are generally not observed under standard conditions. More complex derivatives of naphthoquinones have been studied for their conformational mobility, revealing that bulky substituents or specific bonding interactions can lead to distinct and observable rotameric forms. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy. For this compound, the molecular formula is C₁₂H₁₀O₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O).

Calculated Exact Mass of C₁₂H₁₀O₂: 186.0681 u

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of this theoretical value would confidently confirm the elemental formula, distinguishing it from other potential formulas with the same nominal mass. This technique is a standard method for the characterization of newly synthesized or isolated naphthoquinone analogues. nih.gov

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information. For this compound (Molecular Ion, M⁺˙ at m/z = 186), the fragmentation pattern can be predicted based on the established behavior of ketones and aromatic systems. libretexts.org

Two primary fragmentation pathways are expected:

Alpha-Cleavage: The most common fragmentation for ketones involves the cleavage of the bond adjacent to the carbonyl group. In this case, the bond between the quinone ring and the ethyl group would break, leading to the loss of an ethyl radical (•CH₂CH₃, 29 u). This would generate a stable acylium ion, resulting in a prominent peak at m/z 157 . youtube.com

Loss of Carbon Monoxide: Quinone structures are known to undergo retro-Diels-Alder reactions or similar rearrangements that lead to the expulsion of neutral carbon monoxide (CO, 28 u) molecules. The molecular ion could lose a CO molecule to produce a fragment ion at m/z 158 . This fragment could subsequently lose the ethyl group or another CO molecule.

The resulting mass spectrum would be a unique fingerprint for the molecule, characterized by the molecular ion peak and these key fragment ions.

| m/z | Predicted Fragment Ion | Proposed Loss from Molecular Ion (m/z 186) |

| 186 | [C₁₂H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 158 | [C₁₁H₁₀O]⁺˙ | Loss of CO |

| 157 | [C₁₀H₅O₂]⁺ | Loss of •C₂H₅ |

| 129 | [C₉H₅O]⁺ | Loss of CO and •C₂H₅ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for identifying the types of chemical bonds present in a structure. mdpi.com

For this compound, the spectra would be dominated by vibrations of the naphthoquinone core and the ethyl substituent. Based on studies of 1,4-naphthoquinone and its derivatives, key spectral bands can be predicted. gsu.eduscielo.br

C=O Stretching: The most prominent feature in the IR spectrum is expected to be a very strong absorption band corresponding to the symmetric and asymmetric stretching of the two carbonyl (C=O) groups. This band typically appears in the region of 1660-1685 cm⁻¹ . scielo.br This region is highly diagnostic for the quinone functionality.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in both the quinonoid and aromatic rings will produce several bands of strong to medium intensity between 1560 and 1620 cm⁻¹ . gsu.edu

C-H Stretching: The aromatic C-H stretching vibrations will give rise to sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹ ). The aliphatic C-H stretching vibrations of the ethyl group's CH₂ and CH₃ moieties will appear as strong bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ).

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands corresponding to C-H bending, C-C stretching, and skeletal deformations of the entire molecule, which serve as a unique "fingerprint" for the compound.

Raman spectroscopy provides complementary information. While C=O stretching is also visible in Raman spectra, the C=C stretching modes of the aromatic system are often more intense compared to their IR counterparts, making Raman a valuable tool for analyzing the core ring structure. scielo.brnih.gov

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3050-3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850-2980 | Strong |

| C=O Stretch | Quinone C=O | 1660-1685 | Very Strong |

| C=C Stretch (Aromatic/Quinonoid) | Ar C=C | 1560-1620 | Medium-Strong |

| C-H Bending (Aliphatic) | -CH₂-, -CH₃ | 1370-1470 | Medium |

Identification of Functional Groups and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular vibrations of this compound. The vibrational spectrum is dominated by the features of the naphthoquinone core and the attached ethyl group.

The most prominent vibrational modes are associated with the carbonyl (C=O) and aromatic carbon-carbon (C=C) bonds. The two carbonyl groups of the quinone ring give rise to strong, characteristic stretching vibrations. In similar 1,4-naphthoquinone systems, these C=O stretching bands are typically observed in the IR spectrum in the region of 1660-1680 cm⁻¹. The exact frequency can be influenced by the electronic effects of substituents and the physical state of the sample. The ethyl group, being a weak electron-donating group, is expected to have a minor effect on the position of these bands compared to the unsubstituted 1,4-naphthoquinone.

The stretching vibrations of the C=C bonds within the aromatic and quinoid rings typically appear in the 1580-1630 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group (in its -CH₂- and -CH₃ components) are observed in the 2850-2980 cm⁻¹ range. Bending vibrations for the aliphatic C-H bonds, such as scissoring and rocking, provide further structural confirmation and are found in the fingerprint region (below 1500 cm⁻¹).

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Symmetric & Asymmetric C-H Stretch | -CH₃, -CH₂ | 2850 - 2980 | Medium to Strong |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |

| Symmetric & Asymmetric C=O Stretch | Ketone (C=O) | 1660 - 1680 | Strong |

| C=C Stretch (Quinoid & Aromatic) | C=C | 1580 - 1630 | Medium |

| C-H Bending (Scissoring/Rocking) | -CH₃, -CH₂ | 1370 - 1470 | Medium |

This table presents expected values based on typical frequency ranges for the specified functional groups and data from analogous compounds.

Analysis of Intermolecular Interactions and Hydrogen Bonding

The intermolecular forces in the solid state of this compound dictate its crystal packing and physical properties. Unlike hydroxyl or amino-substituted naphthoquinones, this compound does not possess a hydrogen bond donor. Therefore, it cannot form the strong, classic hydrogen bonds that are observed in compounds like lawsone (2-hydroxy-1,4-naphthoquinone).

However, the carbonyl oxygens of the quinone ring are effective hydrogen bond acceptors. This allows for the possibility of weak C-H···O intermolecular hydrogen bonds, where hydrogen atoms from the ethyl group or the aromatic ring of a neighboring molecule interact with the carbonyl oxygen. These interactions, although weaker than conventional hydrogen bonds, can play a significant role in the supramolecular assembly.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic Transitions and Photophysical Properties

The electronic absorption spectrum of this compound, typically measured using UV-Vis spectroscopy, provides insight into its electronic structure. The spectrum is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. For naphthoquinones, the key electronic transitions are the n→π* and π→π* transitions. shu.ac.ukyoutube.com

The π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are generally of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (in the UV region). The 1,4-naphthoquinone chromophore typically displays multiple π→π* bands. For the parent 1,4-naphthoquinone in ethanol (B145695), a strong absorption is observed around 246 nm. photochemcad.com

The n→π* transition involves the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygens) to an antibonding π* orbital. These transitions are symmetry-forbidden, resulting in a much lower intensity (small ε) and appearing at longer wavelengths, often extending into the visible region of the spectrum. youtube.com This transition is responsible for the characteristic yellow color of 1,4-naphthoquinones. The ethyl substituent at the 2-position is expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to the unsubstituted parent compound due to its weak electron-donating nature.

| Transition Type | Orbitals Involved | Expected Wavelength Region | Molar Absorptivity (ε) |

| π → π | π → π | 240-300 nm | High ( > 10,000) |

| π → π | π → π | ~330 nm | Moderate |

| n → π | n → π | > 400 nm | Low ( < 1,000) |

This table outlines the typical electronic transitions for the 1,4-naphthoquinone chromophore.

Fluorescence Behavior and Stokes Shifts

In general, 1,4-naphthoquinone and its simple alkyl derivatives are considered to be weakly fluorescent or non-fluorescent at room temperature in solution. researchgate.net The low fluorescence quantum yield is attributed to the efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a nearby triplet state (T₁). The n→π* character of the lowest excited singlet state often facilitates this process. Consequently, upon excitation, the molecule preferentially undergoes non-radiative decay pathways rather than emitting a photon via fluorescence.

Electrochemical Characterization Techniques

Cyclic Voltammetry and Redox Potentials

Cyclic voltammetry (CV) is a primary technique for investigating the redox properties of this compound. The electrochemical behavior of 1,4-naphthoquinones is central to their biological activity and chemical reactivity. mdpi.comnih.gov In aprotic solvents, 1,4-naphthoquinone derivatives typically undergo a two-step, one-electron reduction process.

The first step is a reversible reduction to form a semiquinone radical anion (Q•⁻). The second step, which occurs at a more negative potential, is the further reduction of the radical anion to a dianion (Q²⁻). This second step is often quasi-reversible or irreversible.

Q + e⁻ ⇌ Q•⁻ (E₁) **Q•⁻ + e⁻ ⇌ Q²⁻ (E₂) **

The redox potentials for these processes are sensitive to the nature of the substituent on the naphthoquinone ring. Electron-donating groups, like the ethyl group, are expected to make the reduction more difficult, thus shifting the redox potentials to more negative values compared to the unsubstituted 1,4-naphthoquinone. The effect of a 2-ethyl group would be very similar to that of a 2-methyl group. For comparison, the half-wave potential (E₁/₂) for the first reduction of 2-methyl-1,4-naphthoquinone is slightly more negative than that of 1,4-naphthoquinone, reflecting the electron-donating character of the methyl group. researchgate.net

| Compound | First Reduction Potential (E₁/₂) vs. Ag/AgCl (approx.) | Second Reduction Potential (E₂/₂) vs. Ag/AgCl (approx.) | Solvent System |

| 1,4-Naphthoquinone | -0.5 to -0.7 V | -1.1 to -1.4 V | Aprotic (e.g., ACN, DMF) |

| 2-Methyl-1,4-naphthoquinone | -0.6 to -0.8 V | -1.2 to -1.5 V | Aprotic (e.g., ACN, DMF) |

| This compound | (Estimated to be similar to 2-Methyl-1,4-naphthoquinone) | (Estimated to be similar to 2-Methyl-1,4-naphthoquinone) | Aprotic (e.g., ACN, DMF) |

This table shows typical redox potential ranges for 1,4-naphthoquinones in aprotic solvents. Exact values are highly dependent on experimental conditions such as solvent, electrolyte, and reference electrode.

Electron Transfer Mechanisms and Semiquinone Radical Formation

The 1,4-naphthoquinone framework is a key pharmacophore in numerous compounds, and its biological activity is intrinsically linked to its redox properties. These molecules can accept one or two electrons, leading to the formation of a semiquinone radical anion (Q•−) or a hydroquinone (B1673460) dianion (Q2−), respectively. mdpi.com This process is central to their mechanism of action, which often involves the generation of reactive oxygen species (ROS) like superoxide (B77818) radicals, leading to cellular damage. mdpi.commdpi.com

The electron transfer process can be initiated by enzymes or photochemical reactions. For instance, 2-Methyl-1,4-naphthoquinone (menadione) can be photochemically excited to a triplet state, which then facilitates a one-electron oxidation of nucleic acid components. nih.gov This transfer generates the radical anion of the naphthoquinone and radical cations of the DNA bases. nih.gov

Enzymatic reductions are also crucial. One- and two-electron enzymatic reductions of 2-methyl-1,4-naphthoquinone derivatives have been studied using enzymes like NADPH-cytochrome P-450 reductase and DT-diaphorase. nih.govresearchgate.net The one-electron reduction pathway leads to the formation of the semiquinone radical. This radical is often unstable and can react with molecular oxygen in a process called autoxidation, transferring its extra electron to oxygen to form a superoxide radical and regenerating the original quinone. nih.gov This redox cycling is a major source of oxidative stress. mdpi.com The two-electron reduction, often catalyzed by enzymes like DT-diaphorase, directly forms the more stable hydroquinone, bypassing the semiquinone radical intermediate. nih.gov

The stability and reactivity of the semiquinone radical are influenced by substituents on the quinone ring. Electron-withdrawing groups tend to result in a less reactive and more persistent free radical. nih.gov Electrochemical studies, such as cyclic voltammetry, on related compounds like 2-(n-alkylamino)-1,4-naphthoquinones have shown a reversible redox couple corresponding to the naphthoquinone/naphthosemiquinone transition. researchgate.net

Determination of HOMO-LUMO Energy Gaps

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for understanding the chemical reactivity, kinetic stability, and electronic properties of a molecule. worldwidejournals.comnih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and greater ease of electron transfer. worldwidejournals.comnih.gov

For naphthoquinone derivatives, these energy gaps are typically determined using a combination of experimental techniques and theoretical calculations, most notably Density Functional Theory (DFT). researchgate.netsamipubco.com DFT calculations allow for the optimization of the molecular geometry and the subsequent calculation of the energies of the frontier molecular orbitals. researchgate.net For example, DFT studies on 2-(n-alkylamino)-1,4-naphthoquinone have been used to determine the HOMO-LUMO band gap for both the neutral compound and its monoanionic semiquinone radical form. researchgate.net

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy gap, therefore, quantifies the energy required to excite an electron from the ground state to an excited state, which relates to the molecule's electronic transitions and potential for charge transfer interactions. worldwidejournals.comresearchgate.net For a related naphthalene (B1677914) compound, the HOMO-LUMO gap was calculated using DFT with an aug-cc-pVQZ basis set to be 4.75 eV. samipubco.com Studies on other complex organic molecules show that a small HOMO-LUMO energy gap is associated with higher polarizability and bioactivity. nih.gov

| Compound | Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|---|

| Naphthalene | DFT | aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |

| 2-(Naphthalen-2-yliminomethyl) phenol | DFT | B3LYP/6-311+G(d,p) | - | - | -5.98 | worldwidejournals.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. nih.gov It is an invaluable tool for studying the semiquinone radicals formed during the redox cycling of naphthoquinones.

When a naphthoquinone undergoes a one-electron reduction, the resulting semiquinone radical can be directly observed by EPR spectroscopy. nih.gov The EPR spectrum provides key information, such as the g-value and hyperfine coupling constants, which act as a fingerprint for the specific radical species. nih.gov

EPR analysis has been successfully used to confirm the formation of superoxide radicals during the enzymatic reduction of 2-methyl-1,4-naphthoquinone derivatives. nih.gov In such experiments, the characteristic EPR signal of the superoxide radical can be suppressed by the addition of the enzyme superoxide dismutase, confirming its identity. nih.gov Similarly, the formation of thiyl radicals in the presence of glutathione (B108866) (GSH) during these reductions has also been documented using EPR. nih.gov In studies of a 2,3-diamino-1,4-naphthoquinone derivative, EPR spectra of both the radical cation and radical anion were reported, with hyperfine coupling constants in excellent agreement with DFT calculations, confirming the radical structures. nih.gov

X-ray Diffraction and Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

The crystal structures of numerous 1,4-naphthoquinone derivatives have been elucidated using single-crystal X-ray diffraction. iaea.org This technique reveals the exact molecular geometry and how the molecules pack together in the solid state, which is governed by intermolecular forces like hydrogen bonding and π-π stacking. researchgate.net

For example, the crystal structure of a related compound, 2-ethylamino-3-methyl-1,4-naphthoquinone, has been determined. It crystallizes in the monoclinic space group P21/c. researchgate.net Another derivative, 1-(4-bromophenyl)-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione, was found to crystallize in the triclinic crystal system with the space group P-1. nih.gov These structural studies provide precise bond lengths and angles, which can be compared with values obtained from theoretical calculations to validate the computational models. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3248(9) |

| b (Å) | 8.3911(11) |

| c (Å) | 11.8804(15) |

| α (°) | 88.783(6) |

| β (°) | 73.041(7) |

| γ (°) | 76.474(6) |

| Volume (ų) | 678.21(15) |

Molecular Association and Crystal Packing Interactions

While a specific crystal structure determination for this compound is not extensively detailed in the reviewed literature, the molecular association and crystal packing can be inferred from studies on closely related 1,4-naphthoquinone derivatives. The crystal packing of these compounds is typically governed by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces.

For many naphthoquinone derivatives, the planar aromatic ring system facilitates significant π-π stacking interactions, where the rings of adjacent molecules arrange in parallel or offset stacks. This is a characteristic feature that contributes to the stability of the crystal lattice. For instance, the crystal structure of 2-methyl-3-N-methylanilinomethyl-1-4-naphthoquinone reveals that molecules are packed to form stacks of alternate donor and acceptor groups, a typical arrangement for molecular complexes. rsc.org

In derivatives containing hydrogen bond donors and acceptors, such as amino-substituted naphthoquinones, intermolecular hydrogen bonds play a crucial role in the supramolecular assembly. For example, in various 2-(n-alkylamino)-1,4-napthoquinone and 2-chloro-3-(phenylamino)-1,4-naphthoquinone structures, N-H···O hydrogen bonds are observed between the amino group of one molecule and a carbonyl oxygen of a neighboring molecule, often leading to the formation of dimers or polymeric chains. researchgate.netscielo.br Additionally, weaker C-H···O interactions involving the aromatic C-H groups and carbonyl oxygens are frequently observed, further stabilizing the three-dimensional crystal packing. researchgate.netnih.gov

In the case of this compound, which lacks strong hydrogen bond donors, the crystal packing would be predominantly directed by π-π stacking of the naphthoquinone core and van der Waals interactions of the ethyl groups. The ethyl substituent, being a non-polar alkyl group, would influence the packing arrangement through steric effects, potentially affecting the offset and distance of the π-π stacking compared to the unsubstituted 1,4-naphthoquinone. The presence of carbonyl oxygens allows for the possibility of weak C-H···O interactions with hydrogens from the aromatic ring or the ethyl group of adjacent molecules.

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on its melting point, phase transitions, and decomposition profile. While specific experimental data for this compound is limited, the behavior of the parent compound, 1,4-naphthoquinone, provides a valuable reference.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This analysis identifies thermal events such as melting, crystallization, and other phase transitions.

For the parent compound, 1,4-naphthoquinone, DSC analysis shows a sharp endothermic peak corresponding to its melting point. ufba.br A study on the thermal behavior of quinones identified this melting transition at 122 °C. ufba.br Immediately following the melting event, a second, broader endothermic peak is observed, which is attributed to a vaporization or sublimation process that begins after the substance turns to liquid. ufba.br

The introduction of a 2-ethyl group is expected to alter the melting point of the naphthoquinone core due to changes in molecular weight, symmetry, and intermolecular packing forces. While a full DSC curve for this compound is not available, the analysis of related compounds shows that substitutions significantly influence melting points. For example, studies on 2-amino acid-3-chloro-1,4-naphthoquinones have shown that increasing the length of the alkyl chain in the substituent tends to increase the melting temperature. researchgate.net

Table 1: DSC Data for 1,4-Naphthoquinone

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Process Type |

|---|---|---|---|

| Melting | - | 122 | Endothermic |

| Vaporization/Sublimation | 130 | - | Endothermic |

Data derived from a study on the thermal stability of quinones. ufba.br

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

The TGA curve for the parent 1,4-naphthoquinone shows that it is thermally stable in the solid phase up to its melting point. ufba.br The analysis indicates a total mass loss occurring in a single step between approximately 70 °C and 156 °C. ufba.br This mass loss is not associated with decomposition but rather with the sublimation and subsequent vaporization of the compound, which is consistent with the DSC data. ufba.br This indicates that 1,4-naphthoquinone is volatile and sublimes under heating.

For this compound, the addition of the ethyl group increases the molecular weight, which would likely decrease its volatility compared to the parent compound. Therefore, the onset temperature for mass loss due to vaporization would be expected to be higher. Studies on other substituted naphthoquinones have demonstrated that the nature and size of the substituent strongly influence the thermal stability and the course of thermal decomposition. ufba.brresearchgate.net

Table 2: TGA Data for 1,4-Naphthoquinone

| Temperature Range for Mass Loss (°C) | Number of Steps | Final Residue (%) | Process |

|---|---|---|---|

| 70 - 156 | 1 | ~0 | Sublimation/Vaporization |

Data derived from a study on the thermal stability of quinones. ufba.br

Chemical Reactivity and Mechanistic Studies of 2 Ethyl 1,4 Naphthoquinone

Redox Chemistry and Electron Transfer Processes

The redox chemistry of 2-ethyl-1,4-naphthoquinone is central to its chemical behavior and is characterized by its ability to undergo one- and two-electron reduction processes. This reactivity is a hallmark of the quinone moiety, which can accept electrons to form a semiquinone radical anion and subsequently a hydroquinone (B1673460) dianion. These electron transfer processes are often reversible and are fundamental to the role of similar quinones in biological systems and synthetic applications.

The redox potentials of 2-substituted-1,4-naphthoquinones are influenced by the nature of the substituent at the 2-position. Electron-donating groups, such as the ethyl group, can modulate the electron-accepting capacity of the quinone ring. A quantitative structure-property relationship (QSPR) model has been developed to predict the redox behavior of substituted 2-methyl-1,4-naphthoquinones, a close structural analog of this compound. nih.govresearchgate.net This model aids in understanding how structural modifications impact the oxidant character of these compounds. nih.gov

The process of redox cycling is a key aspect of naphthoquinone chemistry. This involves the reduction of the quinone to a semiquinone or hydroquinone, followed by autoxidation, which regenerates the parent quinone and produces reactive oxygen species (ROS) such as superoxide (B77818) radicals. nih.gov This cycling can be initiated by various reducing agents and is a continuous source of radical species. nih.gov

| Compound | First Reduction Potential (E1, V vs. SCE) | Second Reduction Potential (E2, V vs. SCE) | Reference |

|---|---|---|---|

| 2,3-Dichloro-1,4-naphthoquinone | -0.4038 | -1.1620 | researchgate.netresearchgate.net |

| 2-Methyl-1,4-naphthoquinone (Menadione) | Typical two consecutive one-electron reversible waves observed | researchgate.net |

Photoreactivity and Photochemical Transformations

This compound, like other 1,4-naphthoquinones, is expected to participate in [2+2]-photocycloaddition reactions with various alkenes and alkynes. These reactions are typically initiated by the photoexcitation of the naphthoquinone moiety to its triplet state. The excited quinone then reacts with the alkene or alkyne to form a cyclobutane (B1203170) or cyclobutene (B1205218) ring, respectively.

The chemoselectivity of these photocycloaddition reactions can be influenced by the reaction conditions, such as the solvent and the use of photosensitizers. For instance, the photoreaction of 1,4-naphthoquinone with styrene (B11656) can yield both a cyclobutane adduct and a spiro-oxetane, with the product ratio being dependent on the solvent polarity. nih.gov Triplet sensitization, for example with acetone, can enhance the formation of the cyclobutane product. nih.gov

Continuous-flow photochemistry has emerged as a valuable technique for conducting these reactions, often leading to improved yields and shorter reaction times compared to traditional batch processes. nih.gov

| Alkene/Alkyne | Reaction Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Styrene | UVB light, various solvents | Cyclobutane and spiro-oxetane adducts | nih.gov |

| trans-Stilbene | UVB light | Spiro-oxetane | nih.gov |

Photoexcitation of this compound can also lead to photoinduced electron transfer (PET) reactions. Upon absorption of light, the naphthoquinone can be excited to a singlet or triplet state, which can then act as either an electron acceptor or an electron donor, depending on the reaction partner.

In the presence of an electron donor, the excited naphthoquinone can accept an electron to form its radical anion. Conversely, in the presence of an electron acceptor, the excited naphthoquinone can donate an electron. The efficiency of these PET processes is governed by the redox potentials of the donor and acceptor pair and the free energy change (ΔG) of the reaction, as described by the Rehm-Weller equation. acs.org

Laser flash photolysis is a key technique for studying the transient species involved in these PET reactions, such as the triplet excited state of the naphthoquinone and the resulting radical ions. acs.org The quenching rate constants of the excited triplet state by various electron donors and acceptors provide valuable kinetic information about these processes. acs.org For example, the quenching of the triplet state of 1,2-naphthoquinone (B1664529) by various electron donors has been studied, revealing the influence of solvent polarity and substituents on the reaction rates. acs.org

Electrophilic and Nucleophilic Reactions of the Quinone Moiety

The quinone ring of this compound is an electron-deficient system, making it susceptible to nucleophilic attack. The presence of two carbonyl groups enhances the electrophilicity of the ring carbons, particularly at the C3 position. This reactivity allows for a variety of nucleophilic addition and substitution reactions.

A notable example of the reactivity of this compound is its reaction with N-methylcyclohexylamine in ethanol (B145695). This reaction leads to the formation of a complex dibenzo[b,h]fluorene derivative through a series of steps likely involving initial nucleophilic attack of the amine. rsc.org

In general, 1,4-naphthoquinones can undergo Michael-type additions with a wide range of nucleophiles, including thiols, amines, and carbanions. nih.gov For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with various N- or S-nucleophiles results in the substitution of one or both chlorine atoms via an addition-elimination mechanism. researchgate.net Similarly, 2-hydroxy-1,4-naphthoquinones can participate in enantioselective Michael additions to nitroalkenes, catalyzed by organocatalysts. nih.gov

While less common, electrophilic reactions can also occur on the hydroquinone form of this compound, where the electron-rich aromatic ring can react with electrophiles.

| Naphthoquinone Derivative | Nucleophile | Reaction Type | Reference |

|---|---|---|---|

| This compound | N-Methylcyclohexylamine | Complex condensation/rearrangement | rsc.org |

| 2,3-Dichloro-1,4-naphthoquinone | Amines, Thiols | Nucleophilic substitution | researchgate.net |

| 2-Hydroxy-1,4-naphthoquinone (B1674593) | Nitroalkenes | Michael addition | nih.gov |

Generation and Scavenging Mechanisms of Free Radicals

The redox cycling of this compound is a significant source of free radicals, particularly reactive oxygen species (ROS). The one-electron reduction of the quinone to a semiquinone radical is a key step in this process. This semiquinone can then transfer an electron to molecular oxygen to form the superoxide radical anion (O₂⁻), regenerating the parent quinone. nih.gov This cycle can lead to an accumulation of ROS and induce oxidative stress in biological systems. nih.gov

Electron spin resonance (e.s.r.) spectroscopy has been used to detect the formation of superoxide radicals during the enzymic reduction of naphthoquinones. nih.gov The presence of reducing agents, such as NADPH, is necessary to sustain this redox cycling and the consequent generation of free radicals. nih.gov

Conversely, the reduced form of this compound, the corresponding hydroquinone, can act as a free radical scavenger. Hydroquinones, being phenolic compounds, can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating radical chain reactions. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which contributes to its antioxidant activity. The radical scavenging capacity of naphthoquinone derivatives is often enhanced by the presence of hydroxyl groups on the quinone moiety. researchgate.net

The mechanisms of radical scavenging by phenolic compounds can involve hydrogen atom transfer (HAT) or single electron transfer (SET). frontiersin.org In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to the radical. In the SET mechanism, the antioxidant donates an electron to the radical, followed by proton transfer.

| Radical Species | Role | Mechanism of Generation/Involvement | Reference |

|---|---|---|---|

| Semiquinone radical anion | Intermediate in redox cycling | One-electron reduction of the quinone | nih.gov |

| Superoxide radical anion (O₂⁻) | Reactive oxygen species | Electron transfer from semiquinone to O₂ | nih.govnih.gov |

| Hydroxyl radical (•OH) | Highly reactive oxygen species | Can be formed from superoxide in subsequent reactions | mdpi.com |

| Phenoxyl radical | Stabilized radical scavenger | Hydrogen atom donation from hydroquinone | frontiersin.org |

Interactions with Metal Ions and Chelation Chemistry

The carbonyl groups of this compound can act as ligands for metal ions, leading to the formation of metal complexes. This chelation can significantly alter the chemical and physical properties of the naphthoquinone, including its redox potential, reactivity, and spectral characteristics.

The interaction of naphthoquinone derivatives with metal ions is an active area of research. For example, copper complexes of 1,4-naphthoquinone derivatives containing thiosemicarbazide (B42300) and triphenylphosphine (B44618) oxide moieties have been synthesized and characterized. nih.govacs.org These studies provide insight into the coordination chemistry of the naphthoquinone core.

The formation of metal chelates can influence the reactivity of the naphthoquinone. For instance, the presence of certain metal ions can affect the rate of lipid peroxidation induced by some anthraquinone (B42736) derivatives, which share structural similarities with naphthoquinones. researchgate.net The stability of these metal complexes is described by their stability constants, which quantify the strength of the metal-ligand interaction. researchgate.net

The chelation of metal ions by naphthoquinones can also play a role in their biological activity. By binding to metal ions, these compounds can modulate the activity of metalloenzymes or alter the cellular concentration of essential metals.

| Naphthoquinone Derivative | Metal Ion | Observed Effect | Reference |

|---|---|---|---|

| 1,4-Naphthoquinone thiosemicarbazide derivatives | Copper(II) | Formation of stable complexes | nih.govacs.org |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Various metal cations | Forms salts and complexes, used as dyes | nih.gov |

Biochemical and Molecular Biological Research of Naphthoquinones

Biosynthetic Pathways and Metabolic Engineering of Naphthoquinones

While 2-Ethyl-1,4-naphthoquinone is primarily recognized as a synthetic compound, its structural core, the 1,4-naphthoquinone (B94277) ring, is central to a diverse range of natural products. prepchem.comgoogleapis.comwikipedia.org The biosynthesis of these natural analogues in plants and microorganisms follows several well-characterized pathways. Understanding these pathways provides a framework for the metabolic engineering of novel naphthoquinones.

Polyketide Synthase (PKS) Pathways

One major route to the 1,4-naphthoquinone skeleton is the acetate-polymalonate pathway, which utilizes polyketide synthases (PKSs). nih.gov In plants, Type III PKSs catalyze the formation of the carbon backbone through a series of decarboxylation, condensation, and cyclization reactions using acetyl-CoA as a starter unit and malonyl-CoA as an extender. nih.gov This pathway is responsible for the production of compounds like plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone) and droserone. nih.gov While this pathway establishes the core ring structure, the specific enzymatic steps that would lead to a 2-ethyl substitution are not documented as a common natural occurrence.

Phylloquinone Biosynthesis Intermediates

The most prevalent pathway for 1,4-naphthoquinone biosynthesis in plants and cyanobacteria is the shikimate pathway, which produces phylloquinone (vitamin K1) and other specialized naphthoquinones like lawsone and juglone (B1673114). nih.gov This pathway does not start from acetate (B1210297) but rather from chorismate, a key intermediate of the shikimate pathway itself. A central intermediate in this route is o-succinylbenzoate (OSB), which is converted through several enzymatic steps to 1,4-dihydroxy-2-naphthoic acid (DHNA). nih.gov DHNA is a critical branch-point intermediate. For phylloquinone synthesis, DHNA is phytylated and subsequently methylated to form the final product, which features a 2-methyl-1,4-naphthoquinone core. nih.gov In the biosynthesis of lawsone (2-hydroxy-1,4-naphthoquinone), DHNA is thought to undergo oxidative decarboxylation. nih.gov Although this pathway is the primary source of the 1,4-naphthoquinone ring in nature, it is typically associated with methyl or hydroxyl substitutions at the C2 position, not ethyl groups.

Gene Cluster Analysis and Enzymatic Reactions

The biosynthesis of phylloquinone via the OSB pathway involves a series of well-characterized enzymes, often encoded by genes clustered together in microbial genomes. Key enzymatic reactions include the conversion of chorismate to isochorismate by isochorismate synthase (ICS) and the subsequent formation of OSB. nih.gov In plants, the pathway is notably split between different cellular organelles. The initial steps leading to OSB occur in the plastids, while subsequent reactions, including the conversion of OSB-CoA to DHNA, take place in the peroxisomes, before the final steps of phylloquinone synthesis are completed back in the plastids. nih.gov The enzyme DHNA-CoA thioesterase, which catalyzes the hydrolysis of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) to form DHNA, is a critical step for releasing the naphthoquinone ring precursor. nih.gov

Heterologous Expression in Model Organisms (e.g., Saccharomyces cerevisiae, Escherichia coli)

The chassis organisms Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are widely used for the heterologous expression of biosynthetic pathways to produce natural and novel compounds. nih.gov Polyketide synthases from plants have been expressed in these microbes to produce the 1,4-naphthoquinone scaffold. nih.gov Furthermore, these microbial cell factories can perform biotransformations on exogenously supplied naphthoquinone precursors. Studies have shown that when 1,4-naphthoquinone or juglone is added to the culture media of S. cerevisiae or E. coli, the organisms' native enzymes can modify the precursor, leading to the biosynthesis of a series of "unexpected" naphthoquinone derivatives through the attachment of various cellular metabolites. nih.gov This approach offers a powerful strategy for generating novel molecules and expanding the chemical diversity of the naphthoquinone class for potential applications in drug development. nih.gov

Molecular Mechanisms of Interaction with Cellular and Subcellular Systems

The biological activities of 1,4-naphthoquinone derivatives are often attributed to their ability to interact with and disrupt fundamental cellular processes. The core chemical feature enabling these interactions is the electron-accepting nature of the quinone ring.

Redox Cycling and Reactive Oxygen Species (ROS) Generation

A primary mechanism for the cytotoxicity of 1,4-naphthoquinones is their capacity for redox cycling, a process that generates highly reactive oxygen species (ROS). nih.goveurekaselect.com This process is a key driver of the cellular damage and oxidative stress induced by this class of compounds. nih.gov

The redox cycle is initiated when the 1,4-naphthoquinone molecule accepts one or two electrons from cellular reducing agents, such as NADPH, often catalyzed by enzymes like NADPH-cytochrome P450 reductase. nih.gov This one-electron reduction converts the parent quinone into a highly reactive semiquinone radical intermediate. mdpi.com

This semiquinone radical can then readily transfer its extra electron to molecular oxygen (O₂), which is abundant in aerobic cells. This reaction regenerates the original 1,4-naphthoquinone and, crucially, produces a superoxide (B77818) anion radical (O₂•⁻), a primary form of ROS. mdpi.com Because the parent naphthoquinone is regenerated, it can re-enter the cycle, leading to a continuous and catalytic generation of superoxide radicals as long as reducing equivalents are available. nih.gov

The superoxide produced can undergo further reactions, either spontaneously or catalyzed by the enzyme superoxide dismutase, to form other ROS, most notably hydrogen peroxide (H₂O₂). mdpi.com In the presence of transition metals like iron, hydrogen peroxide can be further converted into the extremely reactive hydroxyl radical (•OH) via the Fenton reaction. This cascade of ROS production leads to a state of severe oxidative stress within the cell. The excessive ROS can indiscriminately damage critical biomolecules, including lipids (via peroxidation), proteins (via oxidation of amino acid residues), and nucleic acids (leading to DNA strand breaks), ultimately triggering apoptotic cell death. mdpi.comnih.gov This ability to induce massive ROS production is a well-established mechanism for the anticancer and antimicrobial effects observed for many naphthoquinone derivatives. nih.govresearchgate.net

The table below outlines the key steps in the redox cycling process of a generic 1,4-naphthoquinone (NQ).

| Step | Reactants | Enzyme/Process | Products | Significance |

| 1. Reduction | NQ, NAD(P)H + H⁺ | One-electron reductases (e.g., Cytochrome P450 reductase) | NQ•⁻ (Semiquinone radical), NAD(P)⁺ | Initiation of the cycle. |

| 2. Oxidation | NQ•⁻, O₂ (Molecular Oxygen) | Spontaneous electron transfer | NQ, O₂•⁻ (Superoxide radical) | Regeneration of the parent quinone and production of a primary ROS. |

| 3. Dismutation | 2 O₂•⁻, 2 H⁺ | Superoxide Dismutase (SOD) or spontaneous | H₂O₂ (Hydrogen Peroxide), O₂ | Generation of a more stable, yet still damaging, ROS. |

| 4. Fenton Reaction | H₂O₂, Fe²⁺ | Non-enzymatic | •OH (Hydroxyl radical), OH⁻, Fe³⁺ | Production of a highly reactive and damaging ROS. |

Superoxide Anion Formation

The formation of superoxide anions is a hallmark of the biological activity of many 1,4-naphthoquinones, driven by a process known as redox cycling. nih.gov This cyclic process involves the enzymatic reduction of the quinone to a semiquinone radical, which can then be oxidized back to the parent quinone by molecular oxygen, thereby generating a superoxide anion (O₂⁻). nih.gov

The primary mechanism involves one-electron reduction of the quinone (Q) by cellular flavoenzymes, such as NADPH-cytochrome P450 reductase, to form a semiquinone radical (Q•⁻). nih.gov

Step 1: Enzymatic Reduction

Q + e⁻ (from NAD(P)H) → Q•⁻

This semiquinone radical is unstable and rapidly transfers its electron to molecular oxygen (O₂), regenerating the parent quinone and forming the superoxide anion. mdpi.com

Step 2: Auto-oxidation

Q•⁻ + O₂ → Q + O₂•⁻

This process can repeat, creating a futile cycle that continuously generates superoxide radicals, leading to oxidative stress. nih.gov The interaction of menadione (B1676200) with glutathione (B108866) has also been shown to produce superoxide anions and hydrogen peroxide, indicating that non-enzymatic reactions can also contribute to reactive oxygen species (ROS) generation. nih.gov The cytotoxicity of 1,4-naphthoquinones is often linked to their electron-accepting capability, which facilitates the production of ROS. nih.gov

Modulation of Intracellular Redox State (e.g., GSH levels)

The intracellular redox environment, primarily maintained by the glutathione (GSH) system, is significantly impacted by 1,4-naphthoquinones. These compounds can deplete GSH levels through two main pathways: direct alkylation and promotion of oxidative stress.

Direct Alkylation (Michael Addition): The 1,4-naphthoquinone structure contains an α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attack. nih.gov The thiol group of GSH can act as a nucleophile, forming a covalent bond with the quinone ring in a Michael-type addition reaction. mdpi.com This conjugation directly consumes GSH, leading to its depletion. tmc.edu

Oxidative Stress: The redox cycling described previously generates a significant flux of superoxide anions. These are dismutated to hydrogen peroxide (H₂O₂), either spontaneously or via superoxide dismutase. Glutathione peroxidase then detoxifies H₂O₂ by oxidizing GSH to glutathione disulfide (GSSG). The regeneration of GSH from GSSG by glutathione reductase consumes NADPH. nih.gov Persistent redox cycling can overwhelm this regenerative capacity, leading to a decrease in the GSH/GSSG ratio, a key indicator of oxidative stress. nih.gov

Studies on menadione show that its interaction with GSH leads to the formation of both a menadione-GSH conjugate and GSSG, confirming the dual mechanisms of GSH depletion. nih.gov

Interactions with Nucleic Acids and DNA Damage Pathways

The genotoxicity of some 1,4-naphthoquinones is linked to their ability to interact with DNA and interfere with its associated enzymatic pathways. These interactions can lead to DNA strand breaks, cell cycle arrest, and apoptosis. nih.govmdpi.com

DNA Intercalation Mechanisms

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. While some complex naphthoquinone derivatives have been shown to act as intercalating agents, studies using Raman spectroscopy on the parent 1,4-naphthoquinone suggest a different mode of interaction. nih.gov The interaction appears to be non-specific, causing a conformational transition from the typical B-DNA to A-DNA form. nih.gov This interaction disrupts hydrogen bonds between base pairs and interrupts the stacking interactions, with evidence pointing to a fastening of the 1,4-naphthoquinone molecule onto adenine (B156593) residues within the DNA structure. nih.gov

DNA Alkylation Effects

Certain 1,4-naphthoquinone derivatives can be designed to function as bioreductive alkylating agents. By incorporating an alkylating moiety, such as a 2-chloroethylthio group, these hybrid molecules can target DNA through the irreversible alkylation of guanine (B1146940) residues. mdpi.com This mechanism combines the oxidative stress induced by the naphthoquinone core with direct covalent modification of DNA, leading to cytotoxicity. mdpi.comresearchgate.net The process of DNA alkylation by such agents can form various adducts and cross-links, which are highly cytotoxic lesions that block DNA replication and transcription. researchgate.net

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. Inhibition of these enzymes is a key mechanism for many anticancer drugs. phcogrev.com Several 1,4-naphthoquinone derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. mdpi.comnih.gov Naphthoquinones can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and triggers apoptosis. phcogrev.comnih.gov For example, the natural naphthoquinone plumbagin acts as a topoisomerase II poison by inducing enzyme-mediated DNA cleavage. phcogrev.com The inhibition of topoisomerases by naphthoquinones can be a crucial part of their antitumor activity, often correlating with the induction of DNA damage. mdpi.com

Modulation of Protein Function and Enzyme Inhibition

Beyond their interactions with DNA-related enzymes, 1,4-naphthoquinones modulate the function of a wide range of proteins, often through covalent modification of cysteine residues or by influencing signaling pathways.

The electrophilic nature of the naphthoquinone ring allows it to react with nucleophilic thiol groups on cysteine residues in proteins, a process known as arylation. This can lead to the inhibition of enzyme activity. researchgate.net A study of the enzyme urease demonstrated that 1,4-naphthoquinone causes inhibition through a dual mechanism: direct arylation of enzyme thiols and the generation of ROS which leads to the oxidation of these same groups. researchgate.net

Furthermore, 1,4-naphthoquinones have been shown to inhibit various kinases involved in cellular signaling. Research has identified 1,4-naphthoquinone and its analog menadione as active and selective inhibitors of human IRAK1 (Interleukin-1 Receptor-Associated Kinase 1), a key enzyme in inflammatory signaling pathways. nih.gov Other studies have shown that 2-alkylamino-1,4-naphthoquinones can act as inhibitors of coenzyme Q-dependent mitochondrial enzymes. nih.gov The broad inhibitory activity of naphthoquinones extends to other signaling proteins, including those in the MAPK, Akt, and STAT3 pathways, often triggered by the initial generation of ROS. nih.govnih.gov

Below is a summary of enzymes and protein families reported to be inhibited by various 1,4-naphthoquinone derivatives.

| Enzyme/Protein Family | Specific Derivative(s) Studied | Observed Effect |

| Topoisomerase I & II | Plumbagin, Shikonin, Synthetic derivatives | Inhibition of DNA relaxation/decatenation, stabilization of cleavable complex. phcogrev.comnih.gov |

| IRAK1 Kinase | 1,4-Naphthoquinone, Menadione | Selective inhibition of kinase activity. nih.gov |

| Urease | 1,4-Naphthoquinone | Inhibition via arylation and oxidation of cysteine thiols. researchgate.net |

| Coenzyme Q Systems | 2-Alkylamino-1,4-naphthoquinones | Antagonism of mitochondrial enzyme function. nih.gov |

| MAPK/Akt/STAT3 Pathways | Synthetic 2-alkane-sulfinyl derivatives | Modulation of pathway signaling secondary to ROS production. nih.gov |

| Glutathione Reductase | Synthetic naphthoquinone derivatives | Irreversible inhibition leading to increased oxidative stress. nih.gov |

| Acetylcholinesterase | 1,4-Naphthoquinone | Moderate inhibitory activity. mdpi.com |

Inhibition of Specific Kinases and Phosphatases (e.g., PI3-K/Akt, Src family)

Direct research specifically investigating the inhibitory effects of this compound on the PI3-K/Akt and Src family of kinases is not extensively documented in publicly available scientific literature. However, the broader class of 1,4-naphthoquinones has been identified as capable of modulating these critical signaling pathways. For instance, various naphthoquinone analogs have been explored as potential inhibitors of key cancer-signaling proteins, including phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt). nih.gov Some studies have synthesized novel 1,4-naphthoquinone derivatives that induce apoptosis and cell cycle arrest in cancer cells by regulating reactive oxygen species (ROS)-mediated MAPK/Akt/STAT3 signaling pathways. nih.gov

The PI3K/Akt/mTOR pathway is a frequently disrupted signaling cascade in multiple cancers, making its components attractive targets for anticancer therapies. nih.gov While specific data for the 2-ethyl derivative is unavailable, the general activity of the naphthoquinone scaffold suggests a potential for interaction. The substitution at the C2 position is known to be a critical determinant of biological activity, and an ethyl group at this position could influence the compound's binding affinity and inhibitory potential towards these kinases.

Similarly, the Src family of non-receptor tyrosine kinases, which are involved in regulating cellular processes like growth, proliferation, and survival, have been targeted by various inhibitors. d-nb.info While some naphthopyran derivatives have been evaluated for Src kinase inhibition, specific studies on this compound are lacking. nih.gov The potential for this compound to act as a Src kinase inhibitor would likely depend on how the 2-ethyl group fits into the ATP-binding pocket of the kinase and interacts with key residues. Further research is required to elucidate the direct effects of this compound on these specific kinases and phosphatases.

Monoamine Oxidase (MAO-B) Inhibition

The 1,4-naphthoquinone scaffold is recognized as a potential framework for the development of monoamine oxidase (MAO) inhibitors. mdpi.com MAO-B is a significant target in the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov Studies on various structurally diverse 1,4-naphthoquinones have been conducted to establish structure-activity relationships for MAO inhibition. nih.gov For example, menadione (2-methyl-1,4-naphthoquinone), a compound structurally similar to this compound, has demonstrated a significant 60-fold selectivity for MAO-B inhibition over MAO-A. mdpi.com The mode of inhibition by these compounds is often competitive and reversible. mdpi.comnih.gov

| Compound | Target | Inhibition Data | Selectivity | Mode of Inhibition |

| Menadione (2-methyl-1,4-naphthoquinone) | MAO-B | K(i) = 0.4 µM | 60-fold over MAO-A | Competitive, Reversible |

| 1,4-Naphthoquinone | MAO-B | K(i) = 1.4 µM | Non-selective | Competitive |

| 5,8-dihydroxy-1,4-naphthoquinone | MAO-B | IC50 = 0.860 µM | Not specified | Competitive, Reversible |

| Shikonin | MAO-B | IC50 = 1.01 µM | Non-selective | Competitive, Reversible |

This table presents data for related 1,4-naphthoquinone compounds to provide context for the potential activity of this compound.

Cytochrome bc1 Qo Site Binding

The cytochrome bc1 complex (also known as complex III) is a crucial component of the mitochondrial electron transport chain, and its Qo site is a known target for various inhibitors, including a class of compounds known as hydroxy-naphthoquinones. nih.govportlandpress.com These inhibitors act by binding to the ubiquinol (B23937) oxidation site (Qo site), which is located between cytochrome b and the iron-sulfur protein, thereby blocking electron transfer. portlandpress.com

There is no direct evidence in the provided search results detailing the binding of this compound to the cytochrome bc1 Qo site. However, studies on other 2-hydroxy-3-alkyl-1,4-naphthoquinones have shown that the nature of the alkyl group at the C3 position (adjacent to the hydroxyl group) is a key determinant of binding efficacy. portlandpress.com For this compound, which lacks the 3-hydroxyl group found in potent inhibitors like atovaquone, the binding mechanism and affinity would likely differ significantly. The interaction of the simpler 1,4-naphthoquinone core with the Qo site is less characterized in comparison to its hydroxylated analogs. The ethyl group at the C2 position would influence the molecule's hydrophobicity and steric profile, which are critical factors for entering the binding pocket of the Qo site. researchgate.net

Photosystem I (PSI) A1 Binding Site Interactions

Photosystem I (PSI) is a key protein complex in photosynthesis that utilizes a series of electron acceptors. The A1 site in PSI is occupied by a phylloquinone (2-methyl-3-phytyl-1,4-naphthoquinone) molecule, which acts as the secondary electron acceptor. The binding site is highly specific, and the interactions are crucial for efficient electron transfer.

Specific studies on the interaction of this compound with the PSI A1 binding site are not available in the provided literature. However, research on the incorporation of non-native naphthoquinones into this site has provided insights into the structural requirements for binding. mdpi.com These studies have shown that the substituent at the 2-position of the naphthoquinone ring plays a significant role. For instance, in disubstituted naphthoquinones with a methyl group at the 2-position and another short chain at the 3-position, the molecule orients itself so that the methyl group is in the meta position relative to the hydrogen-bonded carbonyl group. mdpi.com This suggests a steric preference within the binding pocket. It can be inferred that a 2-ethyl group would also influence the orientation and binding affinity of the naphthoquinone within the A1 site. The larger size of the ethyl group compared to the native methyl group could potentially alter the binding geometry and redox properties of the quinone, thereby affecting electron transfer rates.

Interference with Cellular Respiration and Mitochondrial Pathways

The 1,4-naphthoquinone scaffold is known to interact with mitochondrial functions and interfere with cellular respiration. nih.govnih.gov These compounds can act as redox cyclers, leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress. nih.gov Furthermore, some naphthoquinone derivatives have been shown to directly target components of the electron transport chain. nih.gov

A study on synthetic (2-chloroethylthio)-1,4-naphthoquinones, which included a derivative of 2-ethyl-5,8-dihydroxy-1,4-naphthoquinone, demonstrated that these compounds are capable of targeting mitochondria. nih.gov Specifically, they were shown to provoke mitochondrial membrane depolarization, suggesting a direct interference with mitochondrial function. nih.gov The NADH-oxidase system (Complex I) of the electron transport chain has been identified as a primary site of inhibition for some 2-methyl substituted 1,4-naphthoquinones. nih.gov Given the structural similarity, it is plausible that this compound could also interfere with cellular respiration through similar mechanisms, such as inhibition of Complex I and induction of mitochondrial membrane potential loss. The ethyl group at the C2 position would contribute to the lipophilicity of the molecule, potentially facilitating its transport across mitochondrial membranes.

Protein Aggregation Modulation (e.g., α-synuclein)

The aggregation of α-synuclein is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease. nih.gov The development of small molecules that can inhibit this aggregation process is an active area of research. nih.gov While there is no direct evidence of this compound modulating α-synuclein aggregation, studies on other naphthoquinone derivatives have shown promising results.

Specifically, naphthoquinone-dopamine hybrids have been designed and synthesized, and they have demonstrated the ability to inhibit the formation of α-synuclein amyloid fibrils in vitro. nih.gov These hybrid molecules were also capable of disassembling preformed fibrils into non-toxic species. nih.gov Another review highlights that vitamin K analogs and 1,4-naphthoquinone itself have the potential to inhibit α-synuclein aggregation in a dose-dependent manner. nih.gov This suggests that the 1,4-naphthoquinone scaffold is a viable starting point for the design of α-synuclein aggregation inhibitors. The presence of the 2-ethyl group on this scaffold would alter its electronic and steric properties, which could in turn influence its interaction with the α-synuclein protein and its aggregation pathway. However, without specific experimental data, the precise effect of the 2-ethyl substituent remains speculative.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation at the Molecular Level

Structure-activity relationship (SAR) studies of 1,4-naphthoquinone analogs have provided valuable insights into how chemical modifications of the naphthoquinone scaffold influence biological activity. The substituent at the C2 and C3 positions of the quinone ring is a particularly important determinant of the pharmacological properties of these compounds. nih.govjst.go.jp

For many biological activities, the presence and nature of an alkyl group at the C2 position can significantly impact potency. For example, in the context of anticancer activity, the incorporation of various alkyl moieties at the C2 or C3 position has been explored to analyze the influence of these substituents on cytotoxicity. nih.gov Studies on a series of 1,4-naphthoquinones have shown that modifications at the C2 position can significantly alter their biological effects. jst.go.jp

The ethyl group in this compound, being a small alkyl group, contributes to the lipophilicity of the molecule. This property can influence its ability to cross cell membranes and interact with intracellular targets. Compared to the unsubstituted 1,4-naphthoquinone, the ethyl group can also introduce steric effects that may either enhance or hinder binding to specific biological targets. For instance, in MAO-B inhibition, the size and shape of the substituent at the C2 position can affect the fit within the enzyme's active site. mdpi.com Similarly, for interactions with kinase binding sites or other protein pockets, the ethyl group would play a role in defining the binding orientation and affinity.

The electronic properties of the quinone ring are also modulated by the substituent at the C2 position. An ethyl group is an electron-donating group, which can influence the redox potential of the naphthoquinone. This, in turn, can affect its ability to participate in redox cycling and generate reactive oxygen species, a common mechanism of action for many naphthoquinones. nih.gov Therefore, the presence of the 2-ethyl group is expected to be a key factor in defining the specific biochemical and molecular biological profile of this compound.

Mechanisms of Microbial Resistance to Naphthoquinones in Fungi

Faced with the potent antifungal activity of naphthoquinones, fungal species have evolved sophisticated resistance mechanisms to ensure their survival. These strategies are diverse, ranging from preventing the compound from reaching its target to modifying and inactivating the molecule itself. Fungi that naturally produce naphthoquinones as secondary metabolites have particularly robust self-protection mechanisms to avoid autotoxicity, and these systems can serve as models for understanding resistance in pathogenic fungi. nih.govnih.gov The primary mechanisms of fungal resistance to naphthoquinones involve the active efflux of the compounds, enzymatic detoxification, and potential alterations of cellular targets.

The antifungal efficacy of naphthoquinones is often attributed to their redox properties, which allow them to interact with critical cellular components like enzymes and DNA, and to generate reactive oxygen species (ROS) that cause oxidative stress. akjournals.comnih.gov Furthermore, many naphthoquinones function by disrupting the permeability of the fungal cell membrane, leading to the leakage of essential intracellular components. akjournals.comnih.govresearchgate.net Consequently, fungal resistance strategies are often aimed at counteracting these specific modes of action.

Detailed research findings have illuminated several key resistance strategies employed by fungi:

Active Efflux Pumps: One of the primary defense mechanisms is the active transport of naphthoquinones out of the fungal cell, which prevents the compound from accumulating to toxic intracellular concentrations. This process is mediated by membrane-bound transporter proteins. A well-documented example is found in the monasone-producing fungus Monascus ruber. This fungus employs a specific, inducible transporter called MrPigP to expel monasones A and B from its mycelia, forming a crucial first line of defense against the toxicity of its own secondary metabolites. nih.gov This type of resistance, involving efflux pumps like ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, is a common strategy fungi use to resist various antifungal agents. mdpi.com

Enzymatic Inactivation: Fungi can produce enzymes that chemically modify naphthoquinones into less toxic or inactive forms. This detoxification process often involves reduction of the quinone moiety. For instance, in Monascus ruber, a two-tiered self-defense system is observed where residual intracellular monasones that are not expelled by the MrPigP transporter are reduced by enzymes MrPigH and MrPigC. nih.gov This enzymatic conversion results in compounds that exhibit no significant antimicrobial activity, effectively neutralizing the threat within the cell. nih.gov The inactivation of toxic (naphtho)quinones by reductases or dehydrogenases has been reported in several microorganisms as a defense strategy. nih.gov

Alteration of the Target Site: Although less specifically documented for naphthoquinones compared to other antifungals like azoles, alteration of the drug's molecular target is a known general resistance mechanism in fungi. semanticscholar.org For antifungal agents that target specific enzymes, such as those in the ergosterol (B1671047) biosynthesis pathway, mutations in the genes encoding these enzymes can reduce the binding affinity of the drug, rendering it less effective. mdpi.comsemanticscholar.org Given that naphthoquinones can have multiple cellular targets, this mechanism may be more complex, but alterations in membrane composition or the structure of target enzymes could theoretically confer resistance.

The table below summarizes the key resistance mechanisms identified in fungi against naphthoquinones.

| Resistance Mechanism | Description | Fungal Example | Naphthoquinone Involved |

| Active Efflux | A membrane transporter protein actively pumps the naphthoquinone out of the cell, preventing intracellular accumulation. | Monascus ruber | Monasone A, Monasone B |

| Enzymatic Inactivation | Intracellular enzymes, such as reductases or dehydrogenases, chemically modify the naphthoquinone to a non-toxic form. | Monascus ruber | Monasones |

Fungal biosynthetic gene clusters for secondary metabolites, such as naphthoquinones, often co-encode one or more of these self-resistance determinants. nih.gov This genetic linkage ensures that the organism is protected from the bioactive compounds it produces. There is a concern that these self-resistance genes could be transferred to pathogenic microorganisms through horizontal gene transfer, contributing to the spread of antifungal resistance. nih.gov Understanding these intricate biochemical and molecular defense systems is crucial for developing new antifungal strategies that can bypass or overcome these resistance mechanisms.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule. DFT is used to determine the electronic structure, predict reactivity, and calculate various physicochemical properties from first principles.

DFT calculations are employed to optimize the molecular geometry of naphthoquinone derivatives and to analyze their electronic landscape. nih.govjocpr.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For the 1,4-naphthoquinone (B94277) scaffold, the quinone ring is the primary site of electronic activity.

The introduction of an ethyl group at the C2 position is expected to influence the electronic properties of the naphthoquinone ring. As an electron-donating group, the ethyl substituent would likely increase the electron density of the ring system, potentially raising the HOMO energy level and affecting the molecule's reactivity and interaction potential.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across a molecule. nih.gov For 1,4-naphthoquinones, these maps typically show electronegative potential (red/yellow) around the carbonyl oxygens, indicating their role as hydrogen bond acceptors, and electropositive potential (blue) around the hydrogen atoms of the aromatic ring. nih.gov The ethyl group on 2-Ethyl-1,4-naphthoquinone would introduce a region of neutral or slightly electropositive potential.

Table 1: Predicted Electronic Properties of this compound based on Analog Studies

| Property | Predicted Characteristic | Implication |

|---|---|---|

| HOMO-LUMO Gap | Relatively small, influenced by the ethyl group | Indicates high chemical reactivity and potential for biological activity. |

| Electron Density | Increased in the quinone ring due to the ethyl group | Modulates redox potential and interaction with electrophilic sites on targets. |

| MEP | High negative potential at carbonyl oxygens | Highlights key sites for hydrogen bonding with protein residues. |

This table is predictive and based on the analysis of similar 1,4-naphthoquinone structures.

The biological activity of naphthoquinones is intrinsically linked to their redox properties. thebioscan.com These compounds can undergo redox cycling, accepting one or two electrons to form semiquinone radical anions or hydroquinone (B1673460) dianions. This process can lead to the generation of reactive oxygen species (ROS), a key mechanism for their anticancer and antimicrobial effects. mdpi.com

Cyclic voltammetry is the experimental technique used to measure the standard redox potentials (E°) of these compounds. nih.gov Computational methods like DFT can also be used to calculate these potentials, providing a theoretical understanding of how different substituents affect the ease of electron transfer. mdpi.com Studies on various 1,4-naphthoquinone derivatives have shown a definite correlation between their redox potentials and their cytotoxic effects. nih.gov The introduction of an electron-donating group like the ethyl substituent in this compound is expected to lower its redox potential, making it easier to reduce compared to the unsubstituted 1,4-naphthoquinone. This modulation of the redox potential is crucial for its specific biological activity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand ligand-protein interactions and to identify potential molecular targets for bioactive compounds.

Numerous docking studies have been performed on 1,4-naphthoquinone derivatives to elucidate their binding modes with various protein targets. atlantis-press.comresearchgate.netnih.gov These studies consistently show that the naphthoquinone scaffold is an effective pharmacophore for interacting with protein binding sites.

For this compound, the key interactions would involve:

Hydrogen Bonding: The two carbonyl oxygens of the quinone ring are primary hydrogen bond acceptors, capable of forming strong interactions with donor residues like arginine, lysine, or serine in a protein's active site.

Hydrophobic Interactions: The aromatic naphthalene (B1677914) ring system provides a large hydrophobic surface that can engage in π-π stacking and van der Waals interactions with hydrophobic amino acid residues such as phenylalanine, tyrosine, and leucine.

Docking scores, calculated in units such as kcal/mol, provide an estimate of the binding affinity, with more negative values indicating a more stable interaction. researchgate.net

Based on docking and experimental studies of structurally similar 1,4-naphthoquinone derivatives, several classes of proteins have been identified as potential molecular targets. nih.gov These findings suggest that this compound may also interact with these or similar targets.

Table 2: Potential Molecular Targets for this compound Based on Analog Studies

| Target Class | Specific Example(s) | Role / Disease Relevance | Reference |

|---|---|---|---|

| Kinases | Polo-like kinase 1 (Plk1) | Mitotic progression, Cancer | atlantis-press.comresearchgate.net |

| Viral Enzymes | H5N1 Neuraminidase | Influenza Virus Replication | nih.gov |

| G-Protein Coupled Receptors | GPR55 | Cancer Proliferation (e.g., Breast Cancer) | nih.gov |